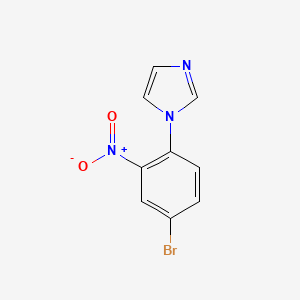
1-(4-Bromo-2-nitrophenyl)-1h-imidazole
Übersicht
Beschreibung
1-(4-Bromo-2-nitrophenyl)-1H-imidazole, also known as BNI, is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a nitrogen atom and a benzene ring, with the nitrogen atom being attached to two bromine atoms and a nitro group. BNI is a useful synthetic building block for the production of various compounds, and it has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and benzimidazoles. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been used in the synthesis of various dyes and pigments, which can be used for a variety of purposes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is not fully understood. However, it is thought to involve the formation of a complex between the nitro group and the nitrogen atom in the imidazole ring. This complex is thought to be stabilized by hydrogen bonding between the nitro group and the nitrogen atom. Additionally, the presence of the bromine atoms in the imidazole ring is thought to enhance the stability of the complex.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole are not well understood. However, it is thought that 1-(4-Bromo-2-nitrophenyl)-1h-imidazole may have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in laboratory experiments include its low cost, its availability in a variety of forms, and its stability. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is easy to handle and store, and it is relatively safe to use. The main limitation of using 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in laboratory experiments is its low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
For the use of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in scientific research include its use in the synthesis of novel organic compounds, such as heterocyclic compounds and benzimidazoles. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used to synthesize novel pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used to synthesize novel dyes and pigments, which could be used for a variety of purposes. 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could also be used to investigate the biochemical and physiological effects of nitro-substituted imidazoles, as well as their mechanisms of action. Finally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used in the development of novel methods of synthesis, which could be used to synthesize a variety of compounds.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQGWWVXABXQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)-1h-imidazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
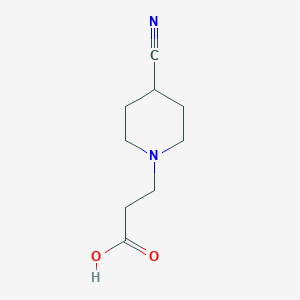

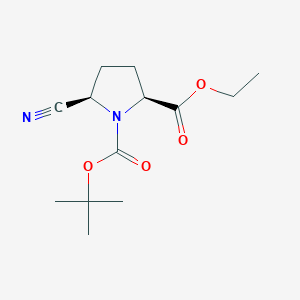

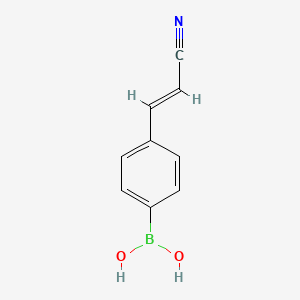
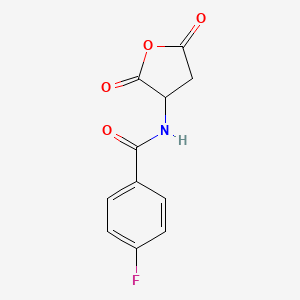
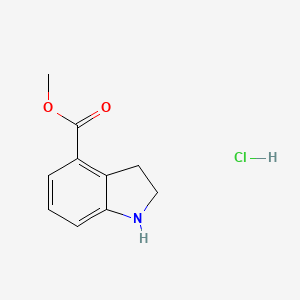

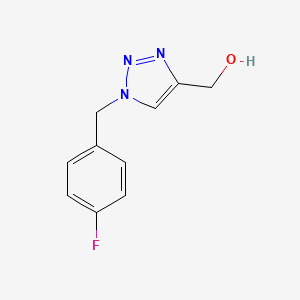
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)